molecular formula C8H12N2S B12652220 Methyl((1-methylethyl)thio)pyrazine CAS No. 93963-79-2

Methyl((1-methylethyl)thio)pyrazine

Katalognummer: B12652220
CAS-Nummer: 93963-79-2
Molekulargewicht: 168.26 g/mol
InChI-Schlüssel: LBAWRXUDKBOJMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl((1-methylethyl)thio)pyrazine is an organic compound with the molecular formula C8H12N2S. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl((1-methylethyl)thio)pyrazine can be synthesized through various chemical reactions. One common method involves the reaction of 2-chloropyrazine with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl((1-methylethyl)thio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl((1-methylethyl)thio)pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl((1-methylethyl)thio)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine

Comparison

Methyl((1-methylethyl)thio)pyrazine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. Compared to other pyrazines, it has a different odor profile and reactivity, making it valuable in specific applications such as flavor and fragrance formulations .

Eigenschaften

CAS-Nummer

93963-79-2

Molekularformel

C8H12N2S

Molekulargewicht

168.26 g/mol

IUPAC-Name

2-methyl-3-propan-2-ylsulfanylpyrazine

InChI

InChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3

InChI-Schlüssel

LBAWRXUDKBOJMP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN=C1SC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.